molecular formula C11H13FN2O3 B591975 2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid CAS No. 1242137-20-7

2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid

Cat. No.: B591975
CAS No.: 1242137-20-7
M. Wt: 240.234
InChI Key: XBQJUHYDJFUQBE-UHFFFAOYSA-N
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Description

2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid is an organic compound that features a fluorinated aromatic ring and a carbamoyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline. This intermediate is then reduced to 4-fluoro-3-aminophenylamine.

    Carbamoylation: The 4-fluoro-3-aminophenylamine is reacted with a suitable carbamoylating agent, such as isocyanates, to introduce the carbamoyl group.

    Coupling Reaction: The resulting 4-carbamoyl-3-fluoroaniline is then coupled with 2-methylpropanoic acid under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Conversion to amines or other reduced derivatives.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Comparison with Similar Compounds

  • 4-Carbamoyl-3-fluorophenylboronic acid
  • 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • 4-Amino-2-fluorobenzamide

Uniqueness: 2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid is unique due to the presence of both a carbamoyl group and a fluorine atom on the aromatic ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c1-11(2,10(16)17)14-6-3-4-7(9(13)15)8(12)5-6/h3-5,14H,1-2H3,(H2,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQJUHYDJFUQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Bromo-2-fluorobenzamide (0.5 g, 2.29 mmol), 2 aminoisobutyric acid (0.354 g, 3.54 mmol), CuI (87 mg, 0.458 mmol), and K2CO3 (0.790 g, 5.72 mmol) were mixed in DMF (5 mL). H2O (0.5 mL) and TEA (11 mg, 0.1 mmol) were added followed by 2-acetyl cyclohexanone (60 mg, 0.428 mmol).The reaction mixture was heated to 95-100° C. for 48 h. The reaction mixture was diluted with H2O (20 mL) and the aqueous layer was washed with ethyl acetate (20 mL). The aqueous layer was acidified with 1M citric acid to pH 4 and the product was extracted with ethyl acetate (20 mL×3). The combined organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to obtain the product. 1H NMR (DMSO, Freebase): δ (ppm) 7.55-7.45 (t, 1H), 7.20 (bs, 1H), 7.05 (bs, 1H), 6.80 (bs, 1H), 6.35-6.30 (d, 1H), 6.18-6.10 (d, 1H), 1.42 (s, 6H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.354 g
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reactant
Reaction Step One
Name
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
87 mg
Type
catalyst
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
11 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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[Cu]I
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid
Reactant of Route 2
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2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid
Reactant of Route 3
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2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid
Reactant of Route 4
2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid
Reactant of Route 5
2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid
Reactant of Route 6
2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid

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